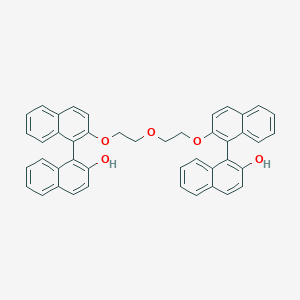![molecular formula C22H17N3OS B287861 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B287861.png)
1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cell growth, inflammation, or bacterial growth. It may also interfere with the DNA synthesis or repair process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of certain cytokines. In addition, it has exhibited antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone in lab experiments is its versatility. It can be easily synthesized and modified to suit different applications. However, one of the limitations is its toxicity. It may pose a risk to researchers who handle it without proper safety precautions.
Zukünftige Richtungen
There are many future directions for the research on 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone. Some of the possible areas of study include:
1. Further investigation of its anti-cancer activity and potential use in cancer therapy.
2. Development of more efficient synthesis methods to reduce the cost and time required for its production.
3. Exploration of its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases.
4. Investigation of its mechanism of action and identification of its molecular targets.
5. Study of its potential as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves the reaction of 1,1'-biphenyl-4-carbaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In agriculture, it has been tested for its ability to control pests and diseases in crops. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C22H17N3OS |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H17N3OS/c26-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-23-21(24-25-22)19-9-5-2-6-10-19/h1-14H,15H2,(H,23,24,25) |
InChI-Schlüssel |
OCLMVQLRFFNQIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![N'-[3,5-dicyano-6-[(Z)-[dimethylamino(piperidin-1-yl)methylidene]amino]-4-phenyl-4H-thiopyran-2-yl]-N,N-dimethylpiperidine-1-carboximidamide](/img/structure/B287782.png)
![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)


![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)